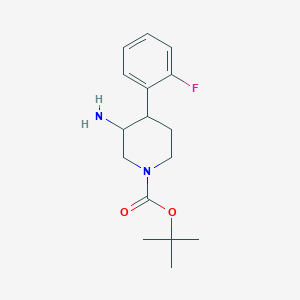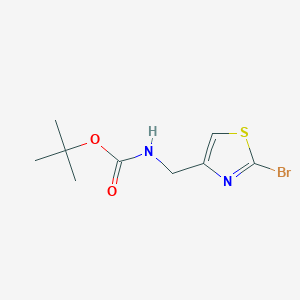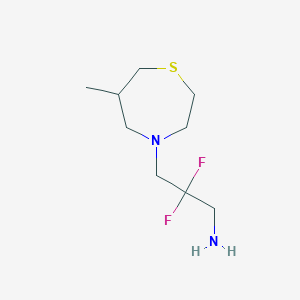
(2,2'-Bipyridyl)(2,2'-bis(4-tert-butylpyridine))rutheniumdichloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,2’-Bipyridyl)(2,2’-bis(4-tert-butylpyridine))rutheniumdichloride is a coordination complex that features ruthenium as the central metal atom. This compound is notable for its applications in various fields of chemistry and materials science due to its unique structural and electronic properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2,2’-Bipyridyl)(2,2’-bis(4-tert-butylpyridine))rutheniumdichloride typically involves the coordination of ruthenium with 2,2’-bipyridyl and 2,2’-bis(4-tert-butylpyridine) ligands. The reaction is carried out in an inert atmosphere to prevent oxidation and involves the following steps:
Ligand Preparation: The ligands 2,2’-bipyridyl and 2,2’-bis(4-tert-butylpyridine) are synthesized separately.
Coordination Reaction: Ruthenium trichloride is reacted with the prepared ligands in a suitable solvent, such as ethanol or acetonitrile, under reflux conditions.
Purification: The resulting complex is purified through recrystallization or chromatography techniques to obtain the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of ligands and ruthenium trichloride are used.
Automated Reactors: The coordination reaction is carried out in automated reactors to ensure consistency and efficiency.
Purification and Quality Control: Advanced purification techniques and rigorous quality control measures are employed to ensure the purity and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(2,2’-Bipyridyl)(2,2’-bis(4-tert-butylpyridine))rutheniumdichloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of ruthenium.
Reduction: It can also be reduced to lower oxidation states.
Substitution: Ligand substitution reactions can occur, where one or more ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrazine are used.
Substitution: Ligand exchange reactions are typically carried out in the presence of excess ligands and under controlled temperature and pressure conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Higher oxidation state complexes of ruthenium.
Reduction: Lower oxidation state complexes of ruthenium.
Substitution: New coordination complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
(2,2’-Bipyridyl)(2,2’-bis(4-tert-butylpyridine))rutheniumdichloride has a wide range of scientific research applications:
Chemistry: Used as a catalyst in various organic reactions, including oxidation and reduction reactions.
Biology: Investigated for its potential use in biological imaging and as a therapeutic agent due to its luminescent properties.
Medicine: Explored for its anticancer properties and as a photosensitizer in photodynamic therapy.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and solar cells.
Wirkmechanismus
The mechanism of action of (2,2’-Bipyridyl)(2,2’-bis(4-tert-butylpyridine))rutheniumdichloride involves its ability to interact with various molecular targets and pathways:
Catalysis: Acts as a catalyst by facilitating electron transfer processes in oxidation and reduction reactions.
Luminescence: Exhibits luminescent properties due to the electronic transitions within the ruthenium complex, making it useful in imaging and sensing applications.
Therapeutic Action: In photodynamic therapy, the compound generates reactive oxygen species upon light activation, which can induce cell death in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4,4’-Di-tert-butyl-2,2’-bipyridine)bis[(2-pyridinyl)phenyl]iridium(III) hexafluorophosphate: Another coordination complex with similar ligands but different central metal and applications.
4,4’-Di-tert-butyl-2,2’-dipyridyl: A ligand used in various coordination complexes with different metals.
Uniqueness
(2,2’-Bipyridyl)(2,2’-bis(4-tert-butylpyridine))rutheniumdichloride is unique due to its specific combination of ligands and ruthenium, which imparts distinct electronic and structural properties. This uniqueness makes it particularly valuable in applications requiring specific luminescent and catalytic properties.
Eigenschaften
Molekularformel |
C34H36Cl2N10Ru |
|---|---|
Molekulargewicht |
756.7 g/mol |
IUPAC-Name |
4-tert-butyl-2-(4-tert-butylpyridin-2-yl)pyridine;2-pyrazin-2-ylpyrazine;ruthenium(2+);dichloride |
InChI |
InChI=1S/C18H24N2.2C8H6N4.2ClH.Ru/c1-17(2,3)13-7-9-19-15(11-13)16-12-14(8-10-20-16)18(4,5)6;2*1-3-11-7(5-9-1)8-6-10-2-4-12-8;;;/h7-12H,1-6H3;2*1-6H;2*1H;/q;;;;;+2/p-2 |
InChI-Schlüssel |
KYDSMLFCSOQOTC-UHFFFAOYSA-L |
Kanonische SMILES |
CC(C)(C)C1=CC(=NC=C1)C2=NC=CC(=C2)C(C)(C)C.C1=CN=C(C=N1)C2=NC=CN=C2.C1=CN=C(C=N1)C2=NC=CN=C2.[Cl-].[Cl-].[Ru+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1,1'-(2,6-Dimethyl-1,2,3,4-tetrahydro-[3,4'-bipyridine]-3,5-diyl)diethanone](/img/structure/B13147957.png)
![5-Amino-N-carbamoyl-2-(3',6'-dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthen]-5-yl)pentanethioamidedihydrobromide](/img/structure/B13147970.png)


![2-Chloro-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B13147988.png)





